
Bis-PEG8-acid
概要
説明
Bis-PEG8-acid (CAS: 1246189-43-4), also known as 4,7,10,13,16,19,22,25-octaoxahexacosane-1,28-dioic acid, is a polyethylene glycol (PEG)-based bifunctional compound containing terminal carboxylic acid groups. Its molecular formula is C₂₀H₃₈O₁₂, with a molecular weight of 470.51 g/mol . This hydrophilic compound is a white to off-white solid, soluble in water, ethanol, and dimethyl sulfoxide (DMSO) .
This compound is widely utilized in biomedical research as a cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its PEG spacer enhances aqueous solubility, while the terminal carboxylic acids enable conjugation with amines via carbodiimide-mediated coupling (e.g., EDC or HATU) . The compound’s balanced PEG chain length (8 ethylene oxide units) optimizes solubility and steric flexibility for drug delivery applications .
準備方法
Synthesis of PEG8 Diol via Ethylene Oxide Polymerization
The foundational step in Bis-PEG8-acid synthesis is the production of PEG8 diol, a precursor with eight ethylene oxide units and terminal hydroxyl groups.
Catalytic Polymerization Conditions
Ethylene oxide (EO) polymerization is initiated by a diol (e.g., ethylene glycol) under alkaline conditions. Catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) are employed to propagate the reaction, which proceeds via an anionic ring-opening mechanism . The reaction is typically conducted at elevated temperatures (80–120°C) and moderate pressure to maintain EO in its liquid state.
Table 1: Representative Laboratory-Scale Polymerization Conditions
Parameter | Value/Range | Catalyst | Reference |
---|---|---|---|
Temperature | 90–110°C | KOH (0.5–1.0 wt%) | |
Pressure | 2–4 bar | NaOCH₃ (0.3–0.7%) | |
Reaction Time | 6–12 hours | – |
Control of Polymer Length
The molecular weight of PEG8 diol is regulated by the molar ratio of ethylene oxide to initiator. Stoichiometric calculations ensure the formation of eight repeating units. For instance, a 1:8 molar ratio of ethylene glycol to EO yields PEG8 diol . Nuclear magnetic resonance (NMR) spectroscopy is used to verify the degree of polymerization, with characteristic peaks at δ 3.5–3.7 ppm corresponding to PEG backbone protons .
Functionalization of Terminal Hydroxyl Groups to Carboxylic Acids
The conversion of PEG8 diol’s hydroxyl (-OH) groups to carboxylic acids (-COOH) is achieved through two primary methods: esterification with succinic anhydride or oxidation of primary alcohols .
Succinic Anhydride Mediated Esterification
This method involves reacting PEG8 diol with succinic anhydride in the presence of a base (e.g., pyridine or triethylamine). The hydroxyl groups undergo nucleophilic attack, forming ester intermediates that are hydrolyzed to carboxylic acids under acidic conditions .
Table 2: Functionalization via Succinic Anhydride
Parameter | Condition | Yield (%) | Reference |
---|---|---|---|
Molar Ratio (SA:PEG) | 2.2:1 | 85–90 | |
Reaction Temperature | 25–40°C | – | |
Hydrolysis pH | 2.0–3.0 | – |
Oxidation of Primary Alcohols
Alternative approaches employ oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) to convert terminal alcohols directly to carboxylic acids. While effective, this method requires stringent temperature control (0–5°C) to prevent over-oxidation .
Purification and Characterization Techniques
Post-synthetic purification ensures the removal of unreacted precursors and byproducts.
Size-Exclusion Chromatography (SEC)
SEC separates this compound from lower molecular weight impurities using a porous stationary phase. A molecular weight cutoff (MWCO) of 1–3 kDa is typically employed, achieving ≥95% purity .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution confirms purity. Peaks corresponding to this compound exhibit retention times of 8–10 minutes under standardized conditions .
Table 3: Purification Efficiency of Common Methods
Industrial-Scale Production Considerations
Industrial synthesis of this compound leverages continuous-flow reactors and automated purification systems to enhance scalability. Key challenges include maintaining consistent polymer length and minimizing residual catalysts.
Table 4: Industrial vs. Laboratory-Scale Synthesis
化学反応の分析
Amide Bond Formation
The primary reaction pathway involves coupling with amine-containing molecules via carbodiimide-mediated activation. Key parameters:
- Sequential Conjugation : Enables controlled attachment of two distinct biomolecules (e.g., proteins, peptides) through stepwise amine coupling .
- Yield Optimization : Excess reagent (1.5–2.5 molar equivalents) minimizes hydrolysis of activated intermediates .
Esterification Reactions
Carboxylic acid groups react with alcohols under acidic or coupling conditions:
- Hydrolysis Sensitivity : Esters undergo hydrolysis in aqueous environments (t₁/₂ = 10 min–5 hr depending on pH), limiting in vivo applications .
Hydrolysis Dynamics
The terminal carboxylic acids exhibit pH-dependent behavior:
Property | Value |
---|---|
pKa | ~4.5–5.0 (slightly higher than non-PEG carboxylic acids due to electron-donating PEG chain) |
Hydrolysis Rate | Accelerates under alkaline conditions (pH >8) |
- Regeneration of COOH : Hydrolysis of esters or activated intermediates (e.g., NHS esters) regenerates free carboxylic acids, enabling reversible modifications .
Comparative Reactivity with Analogues
This compound’s reactivity differs from structurally related PEG derivatives:
Reaction Monitoring Techniques
Key analytical methods validate reaction outcomes:
- Mass Spectrometry : Confirms molecular weight of conjugates (e.g., +438 Da for this compound attachment) .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics of PEGylated biomolecules.
This compound’s bifunctional design and tunable reactivity make it indispensable in bioconjugation, though hydrolysis sensitivity necessitates careful pH control. Future research directions include engineering pH-stable variants for in vivo therapeutic applications .
科学的研究の応用
Antibody-Drug Conjugates (ADCs)
Bis-PEG8-acid serves as a cleavable linker in the synthesis of antibody-drug conjugates. These conjugates consist of an antibody linked to a cytotoxic drug via a linker that can be cleaved under specific conditions to release the drug selectively within target cells. This approach enhances the therapeutic efficacy while minimizing systemic toxicity.
- Research Findings : Recent studies emphasize the importance of linker chemistry in ADC design, highlighting how modifications can improve stability and efficacy. For example, ADCs utilizing this compound have shown enhanced performance in preclinical models compared to traditional linkers .
Proteolysis Targeting Chimeras (PROTACs)
This compound is also utilized as a linker in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. By connecting ligands for E3 ubiquitin ligases and target proteins, this compound facilitates the selective degradation of unwanted proteins.
- Mechanism : The linker enables effective binding and subsequent ubiquitination of target proteins, leading to their degradation .
Bioconjugation Chemistry
The terminal carboxylic acid groups of this compound can react with amines to form stable amide bonds or with alcohols to create esters. This property is widely exploited for PEGylation processes, which enhance the pharmacokinetic properties of therapeutic proteins and peptides.
- Applications : PEGylation improves solubility, stability, and bioavailability of biologics, making this compound a valuable component in drug formulation .
Case Study 1: Development of ADCs Using this compound
A study published in Nature Biotechnology explored the synthesis of novel ADCs using this compound as a linker. The research demonstrated that these ADCs exhibited improved stability and therapeutic indices compared to conventional linkers. The study indicated that the use of PEG linkers like this compound could significantly enhance the efficacy of ADCs in treating various cancers .
Case Study 2: PROTAC Development
In research published by Cell Chemical Biology, scientists developed PROTACs utilizing this compound as a linker to target specific oncogenic proteins for degradation. The study reported that these PROTACs effectively reduced target protein levels in cancer cell lines, showcasing the potential for targeted therapy using this innovative approach .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Antibody-Drug Conjugates | Linker for cytotoxic drugs attached to antibodies | Improved specificity and reduced systemic toxicity |
Proteolysis Targeting Chimeras | Linker for inducing selective protein degradation | Targeted therapy with minimal off-target effects |
Bioconjugation | PEGylation of proteins and peptides | Enhanced solubility, stability, and bioavailability |
作用機序
Bis-PEG8-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators like EDC or DCC, which help in the formation of a reactive intermediate that subsequently reacts with the amine group . The PEG spacer increases solubility and biocompatibility, making it suitable for various biomedical applications .
類似化合物との比較
Structural and Functional Comparison
Bis-PEG8-acid belongs to a family of PEG-based bifunctional linkers. Key structural analogs include:
Table 1: Comparative Properties of this compound and Analogous Compounds
*Estimated based on PEG unit addition (~44 g/mol per ethylene oxide unit).
Key Observations :
PEG Chain Length: Shorter chains (e.g., Bis-PEG7-acid) reduce hydrophilicity and may compromise solubility in aqueous media . this compound strikes a balance, offering optimal solubility and steric flexibility for drug conjugation .
Functional Groups :
- This compound’s carboxylic acids enable stable amide bond formation, ideal for ADC payload attachment .
- Azido-PEG1-C2-acid and iodoacetamido-PEG8-acid target niche applications (e.g., click chemistry or thiol coupling) but lack the bifunctional versatility of this compound .
Table 2: Research Findings on PEG-Based Linkers
Key Findings :
生物活性
Bis-PEG8-acid , also known as Bis-Polyethylene Glycol 8 Acid, is a bifunctional reagent characterized by two terminal carboxylic acid groups linked by an 8-unit polyethylene glycol (PEG) spacer. Its chemical formula is with a molecular weight of approximately 438.52 g/mol. This compound is notable for its hydrophilic properties, enhancing solubility in aqueous environments, making it suitable for various biochemical applications, particularly in drug delivery and biomaterial synthesis.
This compound functions primarily as a linker in various bioconjugation applications, including:
- Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker that connects cytotoxic drugs to antibodies, allowing selective targeting of cancer cells while minimizing systemic toxicity. The dual carboxylic acid groups facilitate conjugation to primary amines on antibodies or other biomolecules .
- Proteolysis Targeting Chimeras (PROTACs) : This compound is utilized in the synthesis of PROTACs, which are designed to induce targeted protein degradation via the ubiquitin-proteasome pathway. The unique structure allows for the incorporation of ligands that bind both the target protein and an E3 ubiquitin ligase .
Pharmacokinetics and Efficacy
Research indicates that this compound enhances the pharmacokinetic profiles of drug conjugates. Studies have demonstrated that ADCs utilizing this linker exhibit improved stability and efficacy compared to those using traditional linkers. For instance, in vivo studies have shown that ADCs with this compound can achieve higher therapeutic indices and lower toxicity profiles than conventional ADCs .
Case Studies
- Insulin Delivery Systems : A study explored the use of PEG-based linkers for developing oral insulin delivery systems. The incorporation of PEG facilitated the formation of stable complexes that maintained insulin's biological activity, resulting in effective glycemic control in diabetic mouse models .
- Cancer Therapy : In a comparative analysis of different linker chemistries in ADCs, this compound demonstrated superior performance in terms of cytotoxicity against tumor cells and reduced off-target effects. ADCs utilizing this linker showed significant tumor regression at lower doses compared to those with traditional linkers .
Safety Profile
While this compound has shown promising biological activity, safety assessments are crucial. Studies suggest that PEG compounds can exhibit mild sensitization and irritant properties; however, data specific to this compound is limited. General safety evaluations indicate that PEG-based compounds do not exhibit significant genotoxicity or systemic toxicity at typical concentrations used in research applications .
Applications
Application | Description |
---|---|
Antibody-Drug Conjugates (ADCs) | Used as a cleavable linker to connect cytotoxic agents with antibodies for targeted cancer therapy. |
Proteolysis Targeting Chimeras (PROTACs) | Facilitates selective degradation of proteins by linking ligands for target proteins and E3 ligases. |
Biomaterial Synthesis | Enhances the solubility and functionalization of biomaterials for drug delivery systems. |
Q & A
Basic Research Questions
Q. How can Bis-PEG8-acid be synthesized with high purity, and what purification methods are most effective?
- Methodological Answer : this compound synthesis typically involves stepwise PEGylation of a diol precursor using acid-terminated PEG chains. Key steps include:
- Reaction Optimization : Use carbodiimide-based coupling (e.g., EDC/NHS) to activate the carboxylic acid group for conjugation. Monitor pH (4.5–6.5) to prevent hydrolysis .
- Purification : Employ size-exclusion chromatography (SEC) or dialysis (MWCO 1–3 kDa) to remove unreacted PEG chains. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity as the benchmark .
- Characterization : Validate using H NMR (δ 3.5–3.7 ppm for PEG backbone) and MALDI-TOF for molecular weight verification .
Q. What characterization techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
Q. Which solvents are compatible with this compound for bioconjugation experiments?
- Methodological Answer : Solvent compatibility depends on polarity and reaction conditions:
Solvent | Compatibility | Notes |
---|---|---|
Water | High | Use buffered solutions (pH 4–7) to prevent acid group protonation |
DMSO | Moderate | Avoid prolonged storage to prevent oxidation |
DMF | Low | May degrade PEG chains at >40°C |
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Storage Conditions : Test aliquots at -20°C (long-term), 4°C (short-term), and 25°C (degradation control) .
- Analysis : Monitor via HPLC every 7 days for 4 weeks. Degradation is indicated by new peaks (e.g., hydrolyzed acid groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in crosslinking applications (e.g., hydrogel formation)?
- Methodological Answer :
- Variable Screening : Use a Design of Experiments (DoE) approach to test pH (5–8), temperature (4–37°C), and molar ratios (1:1 to 1:3 crosslinker:substrate) .
- Kinetic Analysis : Track gelation time via rheometry (storage modulus > loss modulus ) .
- Troubleshooting : If crosslinking fails, verify PEG chain mobility via C NMR relaxation times .
Q. How should discrepancies in molecular weight data between MALDI-TOF and GPC be resolved?
- Methodological Answer : Discrepancies often arise from:
Technique | Limitation | Resolution Strategy |
---|---|---|
MALDI-TOF | Matrix interference | Use DHB matrix and calibrate with PEG standards |
GPC | Aggregation in solution | Add 0.1% TFA to mobile phase to disrupt aggregates |
Q. What advanced quantification methods are suitable for this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a reverse-phase column with MRM transitions for this compound (e.g., m/z 450 → 89) .
- Fluorescence Tagging : Label with NHS-fluorescein (ex/em 494/521 nm) and quantify via plate reader .
Q. How to design controlled experiments to evaluate this compound’s efficiency in nanoparticle functionalization?
- Methodological Answer :
- Controls : Include non-PEGylated nanoparticles and mono-PEG-acid variants .
- Metrics : Measure zeta potential (target: -20 to -30 mV for colloidal stability) and drug loading efficiency (HPLC) .
Q. Data Contradiction Analysis
For conflicting data (e.g., solubility vs. literature):
Re-examine Experimental Parameters : Compare buffer ionic strength, temperature, and purity thresholds with cited studies .
Cross-Validate Techniques : Use isothermal titration calorimetry (ITC) to resolve solubility discrepancies from UV-Vis assays .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAMFHIULAGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。